
2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine is a complex organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenoxy ring, along with a dimethylethanamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine typically involves multiple steps, starting with the preparation of the phenoxy ring with the desired substituents. The general synthetic route may include:
Nitration: Introduction of the nitro group to the phenol ring.
Bromination and Fluorination: Sequential or simultaneous introduction of bromine and fluorine atoms.
Ether Formation: Formation of the phenoxy ether linkage.
Amine Introduction: Attachment of the N,N-dimethylethanamine side chain.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents for bromination and fluorination, and appropriate solvents and catalysts for ether formation and amine introduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-chloro-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine
- 2-(5-bromo-4-chloro-2-nitrophenoxy)-N,N-dimethylethanamine
- 2-(5-bromo-4-fluoro-2-aminophenoxy)-N,N-dimethylethanamine
Uniqueness
2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine is unique due to the specific combination of bromine, fluorine, and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C10H12BrFN2O3 |
|---|---|
Poids moléculaire |
307.12 g/mol |
Nom IUPAC |
2-(5-bromo-4-fluoro-2-nitrophenoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H12BrFN2O3/c1-13(2)3-4-17-10-5-7(11)8(12)6-9(10)14(15)16/h5-6H,3-4H2,1-2H3 |
Clé InChI |
OFWKMLJNWZZEMF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CC(=C(C=C1[N+](=O)[O-])F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


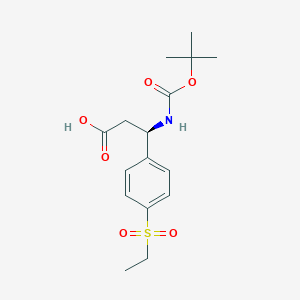
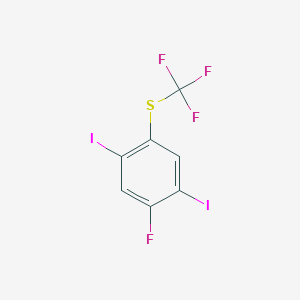

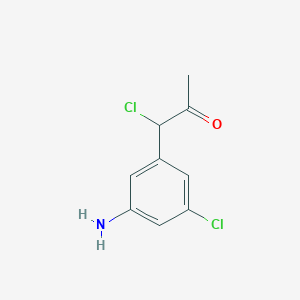
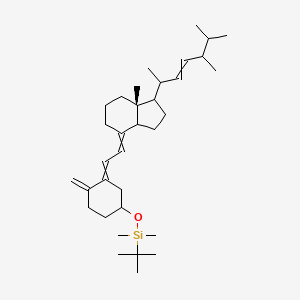


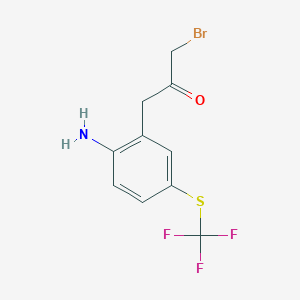
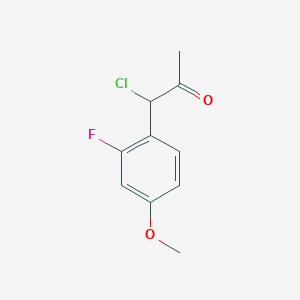
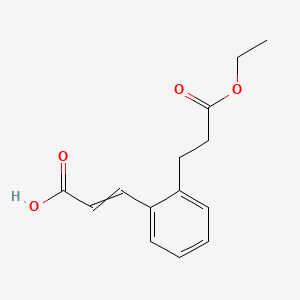
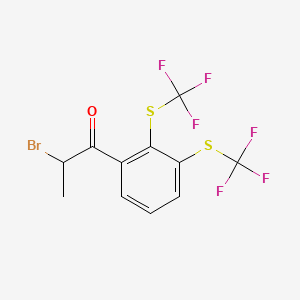
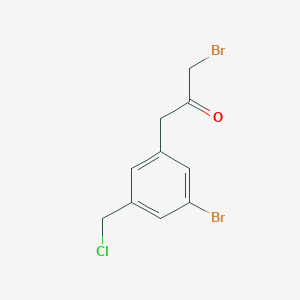
![2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid](/img/structure/B14052469.png)
![(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14052480.png)
